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Piroxantrone Clinical Trial Data Summary

Trial Patient Response . L
o ) Survival Data Key Toxicities
Description Population Rate
Phase I, Stage IV NSCLC 1 complete Median Leukopenia; Treatment-
Randomized (47 patients) response survival: 29.3 related deaths: 5% (2
(ECOG) [1] (2.3%) [1] weeks; 1-year patients) [1]
survival: 22.6%
[1]
Phase Il Advanced No objective Not reported Acceptable at the dose
(SWOG) [2] NSCLC (17 responses [2] used; only 35% had
eligible patients) significant granulocytopenia
[2]
Phase Il Advanced Soft 2 partial Not reported Abnormal cardiac ejection
(SWOG) [3] Tissue Sarcomas  responses fraction (5 patients); Fatal
(23 evaluable (9%) [3] congestive heart failure (1
patients) patient) [3]
Phase Il [4] Metastatic Breast 6 objective Median Reduced LVEF at high
Cancer (29 responses response cumulative doses; Clinical
evaluable (21%) [4] duration: 244 CHF in 2 patients [4]
patients) days [4]
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Experimental Protocols & Mechanistic Insights

The clinical trials for piroxantrone followed standard phase II designs to evaluate the efficacy and safety of

a single agent in specific, chemotherapy-naive (or minimally pre-treated) patient populations.

¢ Dosing and Administration: In the trials for solid tumors (NSCLC and sarcoma), piroxantrone was
typically administered at a dose of 150 mg/m? via a 1-hour intravenous infusion every 21 days [1]
[3] [2]. The breast cancer trial used a slightly higher dose of 160 mg/m? [4].

¢ Response Evaluation: Patient responses were systematically evaluated every 3 weeks using
standard oncology criteria (e.g., ECOG or SWOG criteria), which require objective measurement of
tumor lesions and define outcomes as Complete Response (CR), Partial Response (PR), Stable
Disease (SD), or Progressive Disease (PD) [1] [4]. Toxicity was also graded at each cycle.

e Mechanism of Action: Piroxantrone is an anthrapyrazole compound designed to mimic the
antitumor activity of anthracyclines like doxorubicin while reducing cardiotoxicity [3] [4]. Its primary
mechanism of action is as a DNA intercalator and topoisomerase Il inhibitor, which disrupts DNA
synthesis and leads to tumor cell death [1] [5].

The following diagram illustrates its core mechanism of action and the key limitation identified in clinical
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Interpretation & Conclusions for Researchers

The collective data from these clinical trials led to a clear consensus in the oncology community.

¢ Limited Antitumor Activity: The conclusion across multiple cooperative group studies (ECOG and
SWOG) was that piroxantrone possesses, at best, minimal activity against major solid tumors like
NSCLC and soft tissue sarcomas [1] [3] [2]. The observed response rate in breast cancer was modest
and not superior to existing agents [4].

¢ Unmet Safety Goals: A key objective in developing piroxantrone was to achieve a better cardiac
safety profile than traditional anthracyclines. However, clinical results demonstrated that significant
cardiotoxicity, including reduced left ventricular ejection fraction and incidents of congestive heart
failure, still occurred, particularly at higher cumulative doses [3] [4].

¢ Development Halted: Based on this unfavorable efficacy-toxicity profile, the researchers concluded
that further development of piroxantrone was not warranted [3] [4]. This underscores the critical
challenge in designing anthracycline analogs that fully dissociate antitumor efficacy from organ-

specific toxicity.

The clinical data on piroxantrone is historical, with the key studies published in the 1990s. Research efforts

have since shifted to other, more promising chemotherapeutic classes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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